3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is an organic compound with a complex structure that includes a furylmethyl group, an amino group, and a triazin-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of furfurylamine with a triazine derivative under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and surfactants
Mechanism of Action
The mechanism of action of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- 3-[(5Z)-5-({2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furylmethyl group and a triazin-5-ol core makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(furan-2-ylmethylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H10N4O2/c1-6-8(14)11-9(13-12-6)10-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H2,10,11,13,14) |
InChI Key |
NLJMIZHKNZJCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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